molecular formula C4H3BrClNS B7964439 4-Bromo-2-chloro-5-methyl-1,3-thiazole

4-Bromo-2-chloro-5-methyl-1,3-thiazole

Cat. No.: B7964439
M. Wt: 212.50 g/mol
InChI Key: DSKUKMXPAFPPJI-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with bromine, chlorine, and a methyl group. Thiazoles are known for their diverse biological activities and are integral in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-methyl-1,3-thiazole typically involves the reaction of 2-chloro-5-methylthiazole with bromine under controlled conditions. The reaction is carried out in a solvent such as chloroform, with the temperature maintained at around 30°C. The reaction mixture is then treated with sodium bicarbonate solution to neutralize any remaining acid, followed by extraction and purification .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-methyl-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-2-chloro-5-methyl-1,3-thiazole .

Scientific Research Applications

4-Bromo-2-chloro-5-methyl-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical agents targeting various diseases.

    Industry: It is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-5-methyl-1,3-thiazole involves its interaction with biological molecules. The thiazole ring can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Uniqueness: The presence of both bromine and chlorine atoms in this compound makes it unique, as it combines the reactivity of both halogens. This dual reactivity allows for a broader range of chemical transformations compared to similar compounds with only one halogen substituent .

Properties

IUPAC Name

4-bromo-2-chloro-5-methyl-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c1-2-3(5)7-4(6)8-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUKMXPAFPPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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